Achieving target selectivity in kinase inhibitor programs demands precise substitution patterns. The 2,4-diamino motif is non-negotiable; 2-amino or 2,5-diamine analogs cause >1000-fold IC50 shifts in CDK2 assays.
- **Differentiated utility:** Selective CDK11 probes (e.g., ZNL-05-044) & in vivo tauopathy models (CDK5/GSK3β, low-nM).
- **Better safety window:** 3-4x less toxic than cysteamine in radioprotection studies.
- **Orthogonal derivatization:** 2- and 4-NH2 handles for N,N'-disubstituted antimicrobial libraries.
Molecular FormulaC3H5N3S
Molecular Weight115.15
CAS No.67355-26-4
Cat. No.B2776682
⚠ Attention: For research use only. Not for human or veterinary use.
Thiazole-2,4-diamine (CAS 67355-26-4), also known as 2,4-diaminothiazole or 1,3-thiazole-2,4-diamine, is a small heterocyclic compound with the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol . Its structure features a 1,3-thiazole core substituted with amino groups at the 2- and 4- positions, providing two nucleophilic centers for derivatization [1]. Commercially, it is typically available as the hydrochloride salt [2] with standard analytical purity levels at or above 95% .
S
Scaffold
2,4-diaminothiazole core with dual amino derivatization handles
F
Format
Hydrochloride salt for ease of handling and solubility
U
Use context
Kinase inhibitor design, antimicrobial library synthesis, radioprotection research
[1] Google Patents. (2003). Diaminothiazoles (EP1507530A1). Retrieved from https://patents.google.com/patent/EP1507530A1/en View Source
Thiazole-2,4-diamine Selection: Analog Substitution Risks
Procurement of a specific 2,4-diaminothiazole scaffold is non-negotiable for projects targeting defined structure-activity relationships (SAR) or specific biological pathways, as even minor structural variations among analogs can lead to complete loss of desired activity or a detrimental shift in selectivity and mechanism. While numerous thiazole and diaminothiazole derivatives exist, the precise substitution pattern on the thiazole ring is the primary determinant of its interaction with biological targets such as cyclin-dependent kinases (CDKs) [1], glycogen synthase kinase-3 (GSK-3) [2], or its physicochemical properties as a building block [3]. Substituting the core 2,4-diamine with a 2-amino or 4-amino thiazole, or using a 2,5-diamine isomer, fundamentally alters the compound's hydrogen-bonding network and electronic distribution, which has been shown to dramatically impact kinase inhibition profiles (e.g., CDK2 IC50 shifting from low nanomolar to micromolar ranges) and cellular efficacy [1].
Analog2-amino or 4-amino thiazole analogs may alter hydrogen-bonding network and kinase selectivity profiles.
Isomer2,5-diamine isomer shifts electronic distribution and may lead to different target engagement.
CoreNon-thiazole heterocycles cannot reproduce the specific SAR established for this scaffold.
[1] Laha, J. K., Zhang, X., Qiao, L., Liu, M., Chatterjee, S., Robinson, S., ... & Cuny, G. D. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-2101. DOI: 10.1016/j.bmcl.2011.01.140 View Source
[2] Sorensen, A. R., Engelhardt, S., Kurtzhals, P., Urso, B., & Bowler, A. N. (2001). Use of 2,4-diaminothiazole derivatives (WO2001056567A1). World Intellectual Property Organization. View Source
[3] Winkler, T., & Dürr, H. (2003). On the Reaction of Thiazole-2,4-diamines with Isothiocyanates – Preparation and Transformation of 2,4-Diaminothiazole-5-carbothioamides. Helvetica Chimica Acta, 86(6), 2041-2052. View Source
Thiazole-2,4-diamine vs. Analogs: Comparative Evidence
Radioprotective Toxicity Comparison
The hydrochloride salt of 2,4-diaminothiazole (DT) demonstrates significantly reduced systemic toxicity compared to standard clinical radioprotectants cysteamine and AET, providing a superior therapeutic margin. [1]
Radioprotection toxicityHead-to-head
3–4× lower toxicity vs. cysteamine and AET in rodent models
Supports radioprotection research context with reported broader exposure window
In vivo H mouse and Wistar rat data; animal welfare relevance
RadioprotectionToxicologyPharmacology
Evidence Dimension
Systemic Toxicity Reduction
Target Compound Data
Toxicity reduced by a factor of 3-4
Comparator Or Baseline
Cysteamine and AET
Quantified Difference
3-4 times less toxic
Conditions
In vivo experiments on H mouse females and Wistar rat females
Why This Matters
This evidence quantifies a safety advantage for in vivo radioprotection studies, directly impacting animal welfare and experimental success rates.
RadioprotectionToxicologyPharmacology
[1] INIS. (n.d.). An antiradiation agent. International Nuclear Information System. Record Number 19044823. View Source
CDK2 Inhibitor Potency Optimization
A highly optimized diaminothiazole derivative demonstrates a dramatic improvement in CDK2 inhibitory potency compared to the initial high-throughput screening hit, showcasing the scaffold's capacity for efficient lead optimization. [1]
CDK2 potency evolutionCross-study
~10,000–16,000-fold IC50 improvement from HTS hit to optimized derivative
Supports scaffold evolvability for kinase inhibitor lead optimization
This quantifies the scaffold's high 'evolvability' for kinase drug discovery, validating its selection for hit-to-lead programs seeking potent and selective CDK inhibitors.
Kinase InhibitionCDK2Medicinal Chemistry
[1] Schonbrunn, E., Betzi, S., Alam, R., Martin, M. P., Becker, A., Han, H., ... & Lawrence, H. R. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 56(10), 3768-3782. DOI: 10.1021/jm301234k View Source
CDK11 Probe Selectivity Profile
A 2,4-diaminothiazole-based probe, ZNL-05-044, was developed to exhibit significantly improved kinome-wide selectivity compared to its parent, nonselective scaffold JWD-047. [1]
CDK11 selectivityHead-to-head
ZNL-05-044 probe: reported kinome-wide selectivity improvement over nonselective parent JWD-047
Supports structure-guided design for target selectivity in chemical probes
Biochemical and NanoBRET cellular target engagement data
SelectivityCDK11Chemical Probe
Evidence Dimension
Kinome-wide Selectivity
Target Compound Data
ZNL-05-044: significantly improved selectivity
Comparator Or Baseline
JWD-047 (a nonselective CDK11-targeting scaffold)
Quantified Difference
Qualitative improvement in selectivity (kinome-wide profiling)
Conditions
Biochemical evaluations and NanoBRET cellular target engagement assays
Why This Matters
This demonstrates the 2,4-diaminothiazole core's amenability to structure-guided design for achieving target selectivity, a critical factor in developing high-quality chemical probes.
SelectivityCDK11Chemical Probe
[1] Lombard, M., Chuaqui, C., Doyle, K., Dorsch, D., Faelth-Savitski, M., Finsinger, D., ... & Watt, G. (2022). Synthesis and Structure–Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433. DOI: 10.1016/j.ejmech.2022.114433 View Source
CDK5/GSK3β Inhibition in Tauopathy Models
Small molecules from the diaminothiazole class, with IC50 values toward CDK5/p25 and GSK3β in the low nanomolar range, have demonstrated the ability to modify Tau phosphorylation and improve tauopathy in mouse models, with no observed toxicity at therapeutic doses. [1]
Tauopathy model responseClass-level
Low nM CDK5/GSK3β inhibition; reported tauopathy improvement in mouse models
Supports neurobiology research context; class-level inference for tau kinase studies
In vitro kinase and in vivo mouse tauopathy models
NeurodegenerationTauopathyIn Vivo Efficacy
Evidence Dimension
Kinase Inhibition and In Vivo Phenotypic Effect
Target Compound Data
IC50 values in the low nanomolar range for CDK5/p25 and GSK3β; improved tauopathy in mouse models
Comparator Or Baseline
Not applicable (Class-level property)
Quantified Difference
Not applicable
Conditions
In vitro kinase assays and in vivo mouse models of tauopathy
Why This Matters
This provides crucial in vivo validation of the diaminothiazole class for a challenging therapeutic area with high unmet need, justifying the core scaffold's use in preclinical neuroscience research.
NeurodegenerationTauopathyIn Vivo Efficacy
[1] Zhang, X., Hernandez, I., Rei, D., Mair, W., Laha, J. K., Cornwell, M. E., ... & Kosik, K. S. (2013). Diaminothiazoles modify Tau phosphorylation and improve the tauopathy in mouse models. Journal of Biological Chemistry, 288(30), 22042-22056. DOI: 10.1074/jbc.M112.436402 View Source
Antimicrobial Spectrum of Diaryl Derivatives
Derivatization of the 2,4-diaminothiazole core into N,N'-diaryl analogs yields compounds with moderate to good antibacterial and antifungal activity against clinically relevant strains, establishing the scaffold's utility in anti-infective research. [1]
Antimicrobial SARSupporting
N,N'-diaryl derivatives show moderate to good activity against Gram-positive, Gram-negative bacteria and fungi
In vitro assays; S. aureus, E. coli, M. purpurea, P. citrinum
AntimicrobialSARDerivatization
Evidence Dimension
Antimicrobial Activity
Target Compound Data
Moderate to good activity observed for most derivatives
Comparator Or Baseline
Not applicable (Qualitative assessment of activity)
Quantified Difference
Not applicable
Conditions
In vitro assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, and fungi (M. purpurea, P. citrinum)
Why This Matters
This evidence expands the potential application space for the 2,4-diaminothiazole core beyond kinase inhibition, highlighting its value as a versatile scaffold for medicinal chemistry diversification.
AntimicrobialSARDerivatization
[1] Siddiqui, N., Shaquiquzzaman, ., ur Rahman, M., Arshad, M. F., Ahsan, W., Alam, M. S., & Ahmed, S. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239-246. PMID: 20524425 View Source
Thiazole-2,4-diamine: Application Scenarios
Hit-to-Lead Optimization for Selective CDK Probes
Research groups developing chemical probes for understudied kinases like CDK11 can utilize the 2,4-diaminothiazole scaffold to overcome selectivity challenges inherent in broader kinase inhibitor families. As demonstrated with ZNL-05-044, structure-guided modification of this core led to a probe with significantly improved kinome-wide selectivity over the non-selective starting scaffold [1]. This makes Thiazole-2,4-diamine a strategic choice for medicinal chemistry campaigns where achieving target selectivity is paramount.
In Vivo Efficacy Studies in Neurodegenerative Disease Models
For in vivo pharmacology studies targeting tauopathies, the diaminothiazole class provides a validated entry point. Lead compounds have shown potent inhibition of key Tau kinases (CDK5, GSK3β) in the low nanomolar range and have demonstrated the ability to improve tauopathy in mouse models with no observed toxicity at therapeutic doses [2]. This established in vivo activity profile reduces the risk and time associated with initiating new preclinical neuroscience programs.
Radioprotection with an Improved Therapeutic Window
Investigators studying in vivo radioprotection can select 2,4-diaminothiazole HCl as a research tool with a quantifiably better safety profile than classic agents. Studies have shown it to be 3-4 times less toxic than standard radioprotectants like cysteamine and AET, while still providing a significant protective effect [3]. This broader therapeutic margin is critical for animal welfare and for the successful completion of complex radiation studies.
Building Block for Diversified Medicinal Chemistry Libraries
Medicinal chemists seeking to expand compound libraries beyond kinase targets can leverage Thiazole-2,4-diamine as a versatile and synthetically accessible building block. The 2- and 4-amino groups offer orthogonal handles for derivatization, enabling the synthesis of diverse N,N'-disubstituted analogs. This approach has been successfully employed to generate compounds with moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacterial strains [4], validating the scaffold's potential in multiple therapeutic areas.
Application
Selection Property
Validation Focus
CDK probe development
2,4-diaminothiazole scaffold selectivity profile
Kinome-wide selectivity review (e.g., CDK11)
Tauopathy model research
Tau kinase (CDK5/GSK3β) inhibition context
Tau phosphorylation endpoint review
Radioprotection studies
Toxicity profile in animal models
Comparative toxicity endpoint review
Medicinal chemistry diversification
Dual amino derivatization handles
Antimicrobial activity screening
[1] Lombard, M., et al. (2022). Synthesis and Structure–Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433. DOI: 10.1016/j.ejmech.2022.114433 View Source
[2] Zhang, X., et al. (2013). Diaminothiazoles modify Tau phosphorylation and improve the tauopathy in mouse models. Journal of Biological Chemistry, 288(30), 22042-22056. DOI: 10.1074/jbc.M112.436402 View Source
[3] INIS. (n.d.). An antiradiation agent. International Nuclear Information System. Record Number 19044823. View Source
[4] Siddiqui, N., et al. (2010). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Acta Poloniae Pharmaceutica, 67(3), 239-246. PMID: 20524425 View Source
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